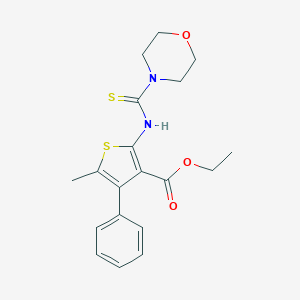![molecular formula C15H20N2O2S2 B275046 methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275046.png)
methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as MCC-555, is a chemical compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood, but it has been suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of the PI3K/Akt/mTOR pathway. In inflammation, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In infectious diseases, this compound has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cell or organism. In cancer cells, this compound has been shown to induce DNA damage and inhibit cell proliferation. In immune cells, this compound has been shown to inhibit the production of inflammatory cytokines and promote anti-inflammatory responses. In bacteria, this compound has been shown to disrupt cell membranes and inhibit bacterial growth.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its broad-spectrum activity against cancer cells, inflammatory cytokines, and bacteria. This makes it a potentially useful compound for the treatment of multiple diseases. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and infectious diseases. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in vivo.
Synthesis Methods
The synthesis of methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of 2-aminothiophene with cyclopentanone in the presence of potassium tert-butoxide to form 2-(cyclopentylideneamino)thiophene. This intermediate is then reacted with thiocarbonyldiimidazole to form this compound.
Scientific Research Applications
Methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In infectious disease research, this compound has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.
properties
Molecular Formula |
C15H20N2O2S2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N2O2S2/c1-19-14(18)12-10-7-4-8-11(10)21-13(12)17-15(20)16-9-5-2-3-6-9/h9H,2-8H2,1H3,(H2,16,17,20) |
InChI Key |
DOGWAWAOALZJIM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3CCCC3 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B274968.png)

![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B275003.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(methylcarbamoyl)acetamide](/img/structure/B275017.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)
![methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275038.png)
![methyl 2-[(4-methylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275039.png)
![methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275043.png)
![methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275044.png)
![methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275045.png)